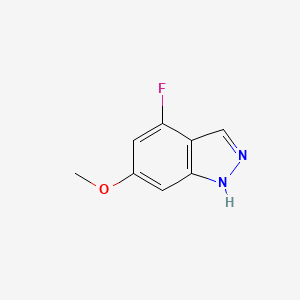

4-Fluoro-6-methoxy-1H-indazole

Overview

Description

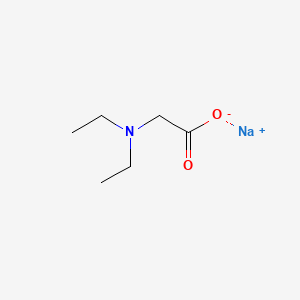

4-Fluoro-6-methoxy-1H-indazole is a chemical compound that has attracted the attention of researchers. It is a fluorinated indazole heterocyclic aromatic compound and a powerful chromophore unit . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been summarized in recent strategies . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

4-Fluoro-1H-indazole consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . It can readily be further functionalized via nucleophilic aromatic substitution reactions .Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring . The cyclization process is greatly affected by the hydrogen bond .Physical And Chemical Properties Analysis

4-Fluoro-1H-indazole is a fluorinated indazole heterocyclic aromatic compound and a powerful chromophore unit . It has a molecular weight of 136.13 g/mol .Scientific Research Applications

Synthesis and Structural Analysis

A study by Wang and Zhang (2020) demonstrated the one-pot synthesis of two 2H-dibenzo[e,g]indazoles, including a compound closely related to "4-Fluoro-6-methoxy-1H-indazole", from corresponding isoflavones. This synthesis process involves dehydration reactions, and the resulting compounds were characterized using various techniques, including IR, NMR, HRMS, and single crystal X-ray diffraction. These analyses revealed significant intermolecular interactions, such as hydrogen bonding and π…π interactions, contributing to the structural stability of the synthesized compounds (Wang & Zhang, 2020).

Anticancer Potential

Hoang et al. (2022) discovered that 6-aminoindazole derivatives, structurally similar to "this compound", exhibited significant anticancer activity in human colorectal cancer cell lines. These derivatives were synthesized through acetylation and reductive amination, demonstrating potent antiproliferative effects across various cancer cell lines, thereby indicating the therapeutic potential of indazole derivatives in cancer treatment (Hoang et al., 2022).

Thermodynamic and Solubility Insights

Blokhina et al. (2021) investigated the solubility and lipophilicity of triazole hybrids with thiazolopyrimidines, including variations with fluoro- and methoxy- substituents. This research provides valuable thermodynamic insights into the solubility behavior of such compounds in different solvents, contributing to our understanding of their chemical properties and potential applications in drug formulation (Blokhina et al., 2021).

Mechanism of Action

- However, indazole-containing compounds, in general, have been investigated as inhibitors of various kinases and enzymes. For instance, some indazoles play a role in treating diseases like cancer by modulating CHK1, CHK2 kinases, and human serum and glucocorticoid-dependent kinase (h-sgk) .

Target of Action

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

4-Fluoro-6-methoxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which is crucial for cell growth and survival . The compound also binds to specific receptors, modulating their activity and influencing downstream signaling pathways. These interactions highlight the potential of this compound as a therapeutic agent in treating diseases related to abnormal enzyme activity and signaling pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, such as the PI3K/Akt pathway, which plays a crucial role in cell proliferation, survival, and metabolism . Additionally, the compound affects gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular metabolism, promoting or inhibiting specific metabolic pathways. Overall, this compound significantly impacts cell function, making it a valuable tool for studying cellular processes and developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions . This inhibition can lead to changes in cellular metabolism and signaling pathways, ultimately affecting cell function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions highlight the compound’s potential as a therapeutic agent for targeting specific molecular pathways involved in disease progression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation can occur under certain circumstances, leading to a decrease in its effectiveness. Long-term studies have also revealed that the compound can have lasting effects on cellular function, influencing cell signaling pathways and gene expression even after its removal from the experimental system.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound to minimize adverse effects while maximizing its therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux, altering the levels of specific metabolites and affecting overall cellular metabolism . For example, it has been shown to inhibit key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis. These interactions highlight the potential of this compound as a tool for studying metabolic pathways and developing new therapeutic strategies targeting metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within the cell . These interactions can influence the compound’s localization and accumulation, affecting its overall effectiveness. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effectiveness. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and developing new strategies for targeting specific cellular processes.

properties

IUPAC Name |

4-fluoro-6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQJKJFSQIFIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=NN2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646416 | |

| Record name | 4-Fluoro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887569-13-3 | |

| Record name | 4-Fluoro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B1343615.png)